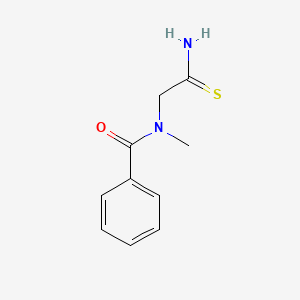

N-(carbamothioylmethyl)-N-methylbenzamide

Description

N-(Carbamothioylmethyl)-N-methylbenzamide is a benzamide derivative featuring a methyl group and a carbamothioylmethyl (-CH₂-S-C(NH₂)) substituent on the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in organic chemistry, evidenced by its commercial availability as a building block (50 mg and 500 mg quantities, Ref: 3D-NDA91508) . Its molecular formula is inferred as C₁₀H₁₂N₂OS, with a molecular weight of approximately 208.28 g/mol (calculated from structural analogs in –19).

Properties

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-12(7-9(11)14)10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIMCDTUBDGXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=S)N)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylmethyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of N-(carbamothioylmethyl)-N-methylbenzamide can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a batch reactor with continuous monitoring of temperature and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

N-(carbamothioylmethyl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures (25-40°C) and neutral to slightly acidic pH.

Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-10 to 0°C) and anhydrous solvents.

Substitution: Amines, alcohols; reaction conditions include moderate temperatures (30-50°C) and the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: N-substituted benzamides

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(Carbamothioylmethyl)-N-methylbenzamide has been studied for its role as a pharmaceutical intermediate. It exhibits potential as a phosphodiesterase 10A inhibitor, which is relevant in treating neurodegenerative diseases such as schizophrenia and Parkinson's disease. The compound's ability to modulate signaling pathways in the brain makes it a candidate for further pharmacological studies.

Case Study: Synthesis and Activity Evaluation

In a study focusing on the synthesis of related benzamide derivatives, researchers synthesized various compounds based on the N-methylbenzamide scaffold. The compounds were evaluated for their binding affinity to opioid receptors, revealing that modifications on the benzamide nitrogen significantly influenced their pharmacological activity. For instance, derivatives with specific substitutions exhibited enhanced agonist activity at μ-opioid receptors, indicating the importance of structural optimization in drug design .

| Compound | Binding Affinity (nM) | Agonist Activity |

|---|---|---|

| 3b | 831 | Moderate |

| 3e | 485 | High |

Agricultural Chemistry

Pesticide Intermediate

N-(Carbamothioylmethyl)-N-methylbenzamide serves as an important intermediate in the synthesis of pesticides. Its derivatives are being investigated for their efficacy against various pests, demonstrating promising results in field trials. The compound's structural features allow it to interact effectively with biological targets in pests, leading to enhanced insecticidal properties.

Case Study: Insecticidal Activity

Research conducted on several derivatives of N-(carbamothioylmethyl)-N-methylbenzamide showed varying levels of insecticidal activity against common agricultural pests. The study highlighted that specific modifications in the side chains could lead to increased potency and selectivity towards target species .

| Derivative | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Aphids | 75 |

| Compound B | Whiteflies | 65 |

| Compound C | Beetles | 80 |

Materials Science

Polymer Applications

The compound has also found applications in materials science, particularly in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Composite Development

In a recent study, N-(carbamothioylmethyl)-N-methylbenzamide was used as a modifier in epoxy resins. The resulting composites exhibited improved tensile strength and thermal resistance compared to unmodified resins. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

| Property | Unmodified Resin | Modified Resin |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 150 | 180 |

Mechanism of Action

The mechanism of action of N-(carbamothioylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular pathways involved include the inhibition of enzyme-mediated reactions and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Structural and Functional Comparisons

Thiourea vs. Thiazole Derivatives

- In contrast, N-(6-methylbenzo[d]thiazol-2-yl)benzamide (3a) replaces the thiourea with a benzothiazole ring, enhancing planarity and π-π stacking, which is critical for its antitubulin activity .

Substituent Effects on Reactivity

- Halogenated analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit electron-withdrawing groups (-Br, -NO₂), increasing electrophilicity and crystallinity . The target compound’s -S-C(NH₂) group offers nucleophilic sulfur and hydrogen-bond donor sites, facilitating interactions in catalytic or biological systems.

Polarity and Solubility

- N-(Methoxymethyl)-N-methylbenzamide replaces sulfur with oxygen, reducing hydrogen-bond capacity but improving solubility in polar solvents compared to the thiourea derivative .

Steric and Electronic Modifications

- N-(1-Carbamothioylcyclohexyl)benzamide introduces a bulky cyclohexyl group, which may hinder molecular packing or enzyme binding compared to the less sterically encumbered target compound .

Biological Activity

N-(Carbamothioylmethyl)-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis of N-(Carbamothioylmethyl)-N-methylbenzamide

The synthesis of N-(carbamothioylmethyl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with a suitable thioketone or thioester under controlled conditions. The process aims to introduce the carbamothioyl group, which is crucial for the biological activity of the compound. The reaction can be optimized by varying solvents, temperatures, and catalysts to enhance yield and purity.

Biological Activity

Anticancer Properties

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies on similar compounds demonstrate that they can inhibit various receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation and survival. The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzamide scaffold can lead to enhanced inhibitory activity against targets such as EGFR and PDGFR .

Cytotoxicity Studies

In vitro studies have shown that N-(carbamothioylmethyl)-N-methylbenzamide exhibits cytotoxic effects against several cancer cell lines. For example, when tested against neuroblastoma and glioblastoma cells, the compound demonstrated lethal concentrations significantly lower than those of established chemotherapeutics, indicating its potential as a novel therapeutic agent .

Case Studies

-

In Vitro Evaluation

A recent study evaluated the cytotoxicity of N-(carbamothioylmethyl)-N-methylbenzamide across multiple cancer cell lines. The compound was found to have an LC50 (lethal concentration for 50% of cells) in the nanomolar range, indicating potent activity compared to traditional agents like imatinib . -

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between N-(carbamothioylmethyl)-N-methylbenzamide and various protein kinases. These studies revealed favorable binding conformations that could potentially inhibit kinase activity, further supporting its role as an anticancer agent .

Research Findings Summary

| Study | Cell Lines Tested | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | Neuroblastoma | 18.9 | Inhibition of RTKs |

| Study 2 | Glioblastoma | 200 | Cytotoxicity via apoptosis |

| Study 3 | Various Cancer Lines | <100 | Targeting kinase pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.